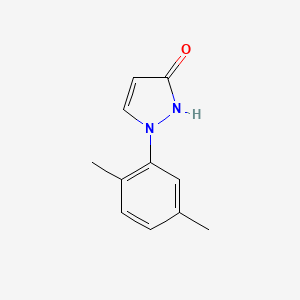
1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:
1-Phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound has a similar structure but lacks the dimethyl groups on the aromatic ring, which can affect its chemical and biological properties.
2,5-Dimethylphenylhydrazine: This precursor compound shares the same aromatic ring structure but lacks the pyrazolone ring, resulting in different reactivity and applications.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with different substituents, which can influence its pharmacological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazolone derivatives.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-6-5-11(14)12-13/h3-7H,1-2H3,(H,12,14) |
InChI-Schlüssel |
RMNLUQPIRFTDDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


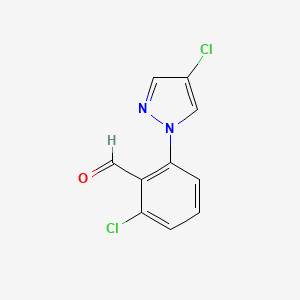

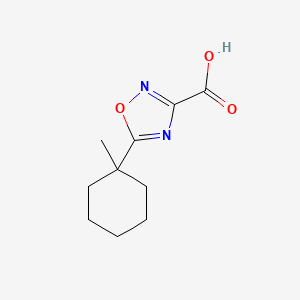
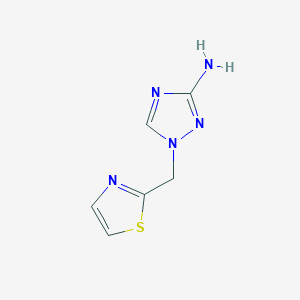

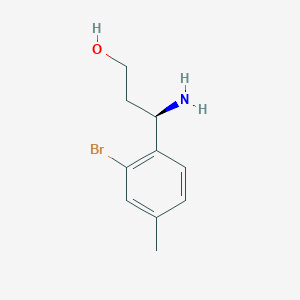
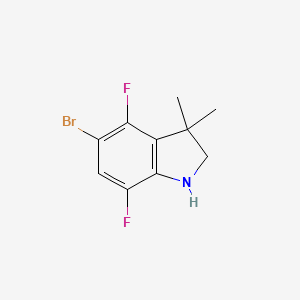
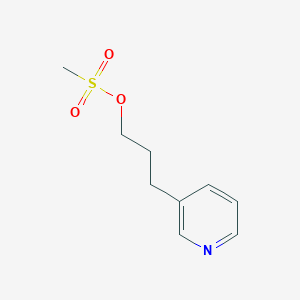

![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
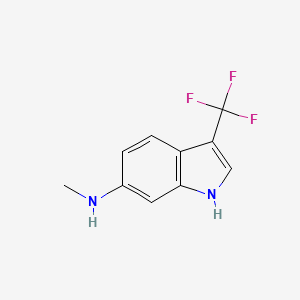
![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
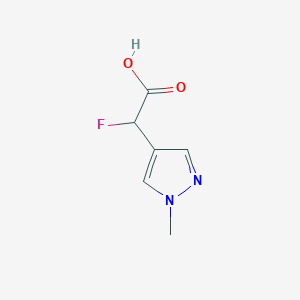
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)
